2-(4-bromo-3-fluorophenoxy)-N-methylacetamide
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Applications
2-(4-bromo-3-fluorophenoxy)-N-methylacetamide and its derivatives have been studied for their potential in antimicrobial applications. For instance, the synthesis of Schiff bases and thiazolidinone derivatives from compounds similar to 2-(4-bromo-3-fluorophenoxy)-N-methylacetamide demonstrated notable antibacterial and antifungal activities (Fuloria, Fuloria, & Gupta, 2014).
Radiopharmaceutical Development
Derivatives of 2-(4-bromo-3-fluorophenoxy)-N-methylacetamide have been explored in the development of radiopharmaceuticals. For example, the synthesis of radioiodinated and radiobrominated ligands for serotonin-5HT2-receptors, which included modifications of the 2-(4-bromo-3-fluorophenoxy)-N-methylacetamide structure, showed potential as tracers for γ-emission tomography and PET (positron emission tomography) (Mertens et al., 1994), (Terrière et al., 1997).
Chemical Synthesis and Modification
The compound and its derivatives are frequently used in chemical synthesis and modification processes. For example, the synthesis of novel acetamide derivatives and bromophenol derivatives for various applications, including potential inhibitors of nucleotide biosynthesis, have employed structures similar to 2-(4-bromo-3-fluorophenoxy)-N-methylacetamide (Elliott, Brockman, & Montgomery, 1986), (Zhao et al., 2004).
Pharmaceutical Research
Compounds similar to 2-(4-bromo-3-fluorophenoxy)-N-methylacetamide have been involved in pharmaceutical research, such as the synthesis of analogs for tissue schizonticides and the exploration of fluorogenic labeling for pharmaceutical analysis (Chen, Guo, Feng, & Zheng, 1986), (Gatti, Bousquet, Bonazzi, & Cavrini, 1996).
Nonlinear Optics and Material Science
In the field of material science and nonlinear optics, derivatives of 2-(4-bromo-3-fluorophenoxy)-N-methylacetamide have been utilized. For example, the study of crystal structures and packing of phenoxy ring-substituted compounds has implications for the development of materials for octupolar nonlinear optics (Boese et al., 2002).
properties
IUPAC Name |
2-(4-bromo-3-fluorophenoxy)-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-12-9(13)5-14-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZMWKVEZPTFMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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